2-Cyclopropyl-oxazole-5-carboxylic acid
Overview
Description
2-Cyclopropyl-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, have been found to interact with a variety of biological targets . These targets often depend on the specific substitution pattern of the oxazole derivative .
Mode of Action
Oxazole derivatives are known to interact with their targets based on their chemical diversity . The specific interactions and resulting changes would depend on the particular target and the environmental context.
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on their specific targets . The downstream effects of these interactions would be dependent on the specific pathway and the nature of the interaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the oxazole ring. The final step involves hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield cyclopropyl-substituted oxazolines.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Cyclopropyl-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-oxazole-5-carboxylic acid
- 2-Phenyl-oxazole-5-carboxylic acid
- 2-Ethyl-oxazole-5-carboxylic acid
Uniqueness
2-Cyclopropyl-oxazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIDPMCDKOTMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284738 | |
Record name | 2-Cyclopropyl-5-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-39-7 | |
Record name | 2-Cyclopropyl-5-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-5-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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